

CCT128930 in vitro cell-based assay protocol

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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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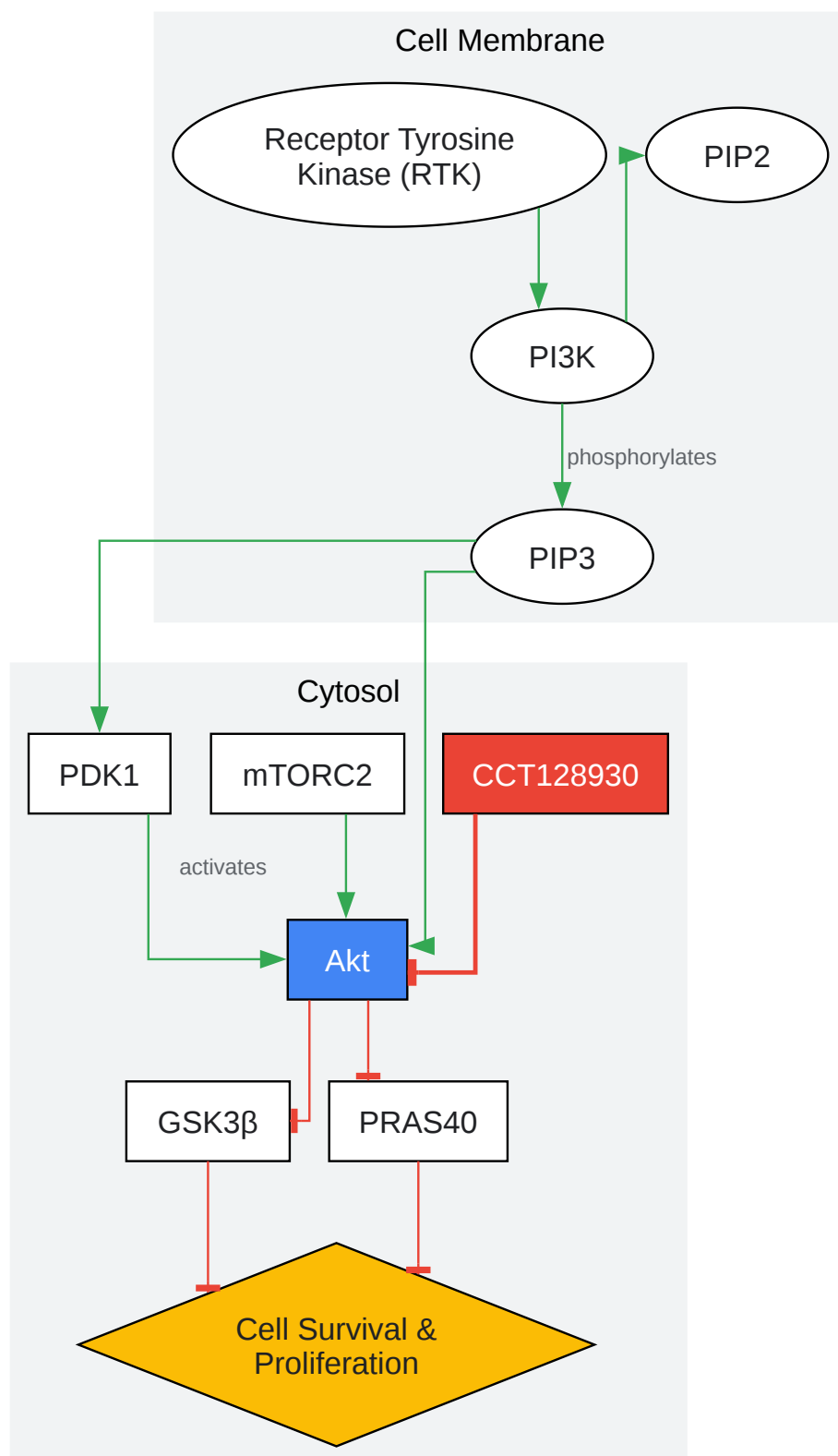
Application Note: CCT128930

Introduction

CCT128930 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinase Akt (Protein Kinase B), with a particular potency for the Akt2 isoform.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth; its hyperactivation is a common feature in many human cancers, often due to mutations in components like PTEN or PIK3CA.[3] **CCT128930** effectively blocks the activity of Akt, leading to the inhibition of phosphorylation of its downstream substrates.[3] This action results in a G1 cell cycle arrest and a marked anti-proliferative effect in various tumor cell lines, particularly those with a deficient PTEN tumor suppressor.[3][4] These characteristics make **CCT128930** a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics.

Mechanism of Action

CCT128930 exerts its inhibitory effect by competing with ATP for the binding pocket of Akt. This prevents the kinase from phosphorylating its downstream targets, thereby attenuating the entire signaling cascade. Key downstream effectors of Akt that are inhibited following **CCT128930** treatment include GSK3 β , PRAS40, and FOXO1.[3][4] The inhibition of this pathway ultimately halts cell cycle progression and suppresses tumor cell growth.[3]



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Figure 1: Simplified PI3K/Akt signaling pathway showing the inhibitory action of **CCT128930** on Akt.

Quantitative Data Summary

The anti-proliferative activity of **CCT128930** is cell-line dependent, showing particular efficacy in cancer cells with a PTEN-deficient background. The GI₅₀ (concentration for 50% growth inhibition) values from in vitro cell-based assays are summarized below.

Cell Line	Cancer Type	PTEN Status	GI ₅₀ Value (μM)	Citation
LNCaP	Prostate Cancer	Deficient	0.35	[2][4]
PC3	Prostate Cancer	Deficient	1.9	[2][4]
U87MG	Glioblastoma	Deficient	6.3	[2][4]

Experimental Protocols

Protocol 1: Cell Proliferation (MTS) Assay

This protocol details the methodology for determining the effect of **CCT128930** on the proliferation of cancer cells using a colorimetric MTS assay. The assay measures the metabolic activity of viable cells.

Materials and Reagents:

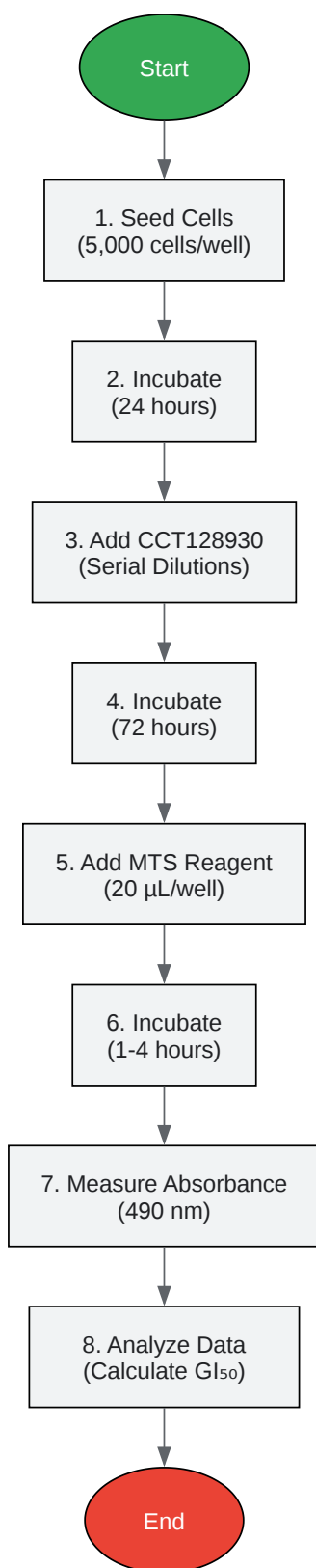
- Selected cancer cell line (e.g., PC3, U87MG)
- Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **CCT128930** (stock solution in DMSO)
- 96-well clear, flat-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution)
- Phosphate-Buffered Saline (PBS)

- Multichannel pipette
- Microplate reader (absorbance at 490 nm)

Procedure:

- Cell Seeding:
 - Harvest and count cells, ensuring viability is >95%.
 - Dilute cells in complete growth medium to a final concentration of 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (5,000 cells) into each well of a 96-well plate.
 - Include wells with medium only to serve as a background control.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **CCT128930** in complete growth medium from the DMSO stock. A typical concentration range would be 0.1 μ M to 50 μ M.
 - Prepare a vehicle control containing the same final concentration of DMSO as the highest **CCT128930** concentration.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the appropriate **CCT128930** concentration or vehicle control.
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
- MTS Assay and Measurement:
 - After the incubation period, add 20 μ L of MTS reagent to each well, including the background control wells.
 - Incubate the plate for 1-4 hours at 37°C, protected from light.

- Measure the absorbance at 490 nm using a microplate reader.[\[5\]](#)
- Data Analysis:
 - Subtract the average absorbance of the background control wells from all other absorbance readings.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
 - Plot the % Viability against the log concentration of **CCT128930** and determine the GI₅₀ value using non-linear regression analysis.



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Figure 2: Experimental workflow for the **CCT128930** cell proliferation (MTS) assay.

Protocol 2: Western Blot for Target Engagement

This protocol is used to verify that **CCT128930** engages its target, Akt, within the cell by measuring the phosphorylation status of Akt and its downstream substrate, GSK3 β .

Materials and Reagents:

- 6-well cell culture plates
- **CCT128930**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-Akt (Ser473)
 - Rabbit anti-total-Akt
 - Rabbit anti-phospho-GSK3 β (Ser9)
 - Rabbit anti-total-GSK3 β
 - Mouse anti- β -actin (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis:
 - Seed cells (e.g., 5×10^5 cells/well) in 6-well plates and allow them to attach overnight.
 - Treat cells with **CCT128930** (e.g., at 1x and 5x the GI_{50} concentration) and a vehicle control for a desired time (e.g., 2-6 hours).
 - After treatment, wash cells twice with ice-cold PBS.
 - Lyse the cells by adding 150 μ L of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.[\[2\]](#)
 - Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[\[2\]](#)
 - Collect the supernatant containing the protein lysate.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize all samples to the same protein concentration (e.g., 20-30 μ g) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
- SDS-PAGE and Western Blotting:
 - Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature in blocking buffer.[\[2\]](#)
 - Incubate the membrane overnight at 4°C with the primary antibodies (e.g., anti-p-Akt) diluted in blocking buffer.[\[2\]](#)[\[6\]](#)
 - Wash the membrane three times with TBST.

- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
- Wash the membrane three times with TBST.
- Detection and Analysis:
 - Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2]
 - Strip the membrane (if necessary) and re-probe with antibodies for total proteins and the loading control (β -actin).
 - Analyze the band intensities to determine the ratio of phosphorylated protein to total protein, normalized to the loading control. A decrease in the p-Akt/Akt and p-GSK3 β /GSK3 β ratios upon **CCT128930** treatment confirms target engagement.

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